molecular formula C12H15ClO3 B562996 Clofibrate-d4 CAS No. 1189654-03-2

Clofibrate-d4

货号: B562996
CAS 编号: 1189654-03-2
分子量: 246.723
InChI 键: KNHUKKLJHYUCFP-KDWZCNHSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clofibrate-d4 is the deuterated analog of Clofibrate, a classical peroxisome proliferator-activated receptor alpha (PPARα) agonist historically used to lower serum lipids in hyperlipidemic patients . Deuterated compounds, such as this compound, are synthesized by replacing hydrogen atoms with deuterium, a stable isotope. This substitution can enhance metabolic stability, prolong half-life, and reduce hepatic toxicity, making deuterated analogs valuable in pharmacological research and analytical applications (e.g., internal standards in mass spectrometry) . This compound retains the core structure of Clofibrate but exhibits distinct pharmacokinetic properties due to deuterium’s kinetic isotope effect. While Clofibrate itself has largely been replaced by newer fibrates in clinical practice, its deuterated form remains relevant in research settings for metabolic studies and bioanalytical method validation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of clofibrate-d4 involves the incorporation of deuterium atoms into the clofibrate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol-d4 under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of deuterated ethanol and other deuterated reagents is critical in achieving the desired isotopic enrichment .

化学反应分析

Types of Reactions

Clofibrate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Clofibrate-d4 is widely used in scientific research for various applications:

作用机制

Clofibrate-d4, like clofibrate, acts as an agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. It increases the activity of extrahepatic lipoprotein lipase, leading to enhanced lipolysis of lipoprotein triglycerides. This results in the conversion of very low-density lipoproteins to low-density lipoproteins and subsequently to high-density lipoproteins. The overall effect is a reduction in serum triglycerides and cholesterol levels .

相似化合物的比较

Clofibrate-d4 belongs to a broader class of PPARα agonists and deuterated lipid-modulating agents. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Clofibrate

  • Type : Parent compound.
  • Mechanism : Activates PPARα, enhancing fatty acid oxidation and reducing triglyceride synthesis.
  • Clinical Status : Marketed historically but largely discontinued due to adverse effects (e.g., myopathy, hepatotoxicity).
  • Key Difference: Non-deuterated; shorter metabolic half-life compared to this compound .

Clofibric Acid

  • Type : Active metabolite of Clofibrate.
  • Mechanism : Shares PPARα agonism but also acts as a herbicide.
  • Clinical Status : Marketed for lipid regulation and agricultural use.
  • Key Difference : Lacks the ethyl ester moiety of Clofibrate, altering bioavailability and tissue distribution .

Ciprofibrate Impurity A-d4

  • Type: Deuterated analog of Ciprofibrate, another fibrate-class PPARα agonist.
  • Mechanism : Similar to this compound but with a cyclopropyl group in its structure.

CP-868388 Free Base

  • Type : Selective oral PPARα agonist.
  • Mechanism : Reduces lipids and inflammation via PPARα activation.

CP-775146

  • Type : PPARα agonist with anti-steatotic properties.
  • Mechanism : Mitigates obesity-induced hepatic damage by preventing lipid accumulation.
  • Key Difference : Targets metabolic liver diseases, unlike this compound, which is primarily a research tool .

Compounds with Dual or Divergent Mechanisms

Cloxiquine

  • Type : Antimicrobial agent (antibacterial, antifungal).
  • Mechanism : Activates PPARγ and inhibits NF-κB to reduce colitis-related inflammation.
  • Key Difference : Combines PPARγ modulation with antimicrobial activity, unlike this compound’s exclusive PPARα focus .

CUDA

  • Type : Soluble epoxide hydrolase (sEH) inhibitor.
  • Mechanism : Indirectly enhances PPARα activity by stabilizing lipid mediators.
  • Key Difference : Targets sEH rather than directly binding PPARα, offering a complementary therapeutic approach .

Research Findings and Key Distinctions

  • Deuterated vs. Non-Deuterated Analogs: this compound and Ciprofibrate Impurity A-d4 are primarily used in analytical workflows due to their isotopic stability, whereas non-deuterated counterparts like Clofibrate and Clofibric Acid have broader therapeutic histories .
  • Clinical Relevance : Clofibric Acid and Cloxiquine are the only compounds in this group with marketed approvals, highlighting the niche research role of this compound .

生物活性

Clofibrate-d4 is a deuterium-labeled derivative of the lipid-lowering agent clofibrate, primarily known for its role as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications in various health conditions.

This compound functions predominantly through the activation of PPARα, which plays a crucial role in lipid metabolism. The activation of this receptor leads to several biochemical effects:

  • Increased Lipoprotein Lipase Activity : this compound enhances the activity of extrahepatic lipoprotein lipase, which facilitates the hydrolysis of triglycerides in lipoproteins, resulting in decreased serum triglyceride levels.
  • Regulation of Gene Expression : By activating PPARα, this compound influences the expression of genes involved in fatty acid oxidation and lipogenesis. This results in increased fatty acid oxidation and decreased synthesis of fatty acids .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and exhibits a high degree of binding to plasma proteins, primarily albumin. Its pharmacokinetic properties are similar to those of clofibrate, with a long half-life that allows for sustained therapeutic effects.

Biochemical Pathways

This compound is involved in several key metabolic pathways:

  • Lipid Metabolism : Activation of PPARα leads to enhanced lipolysis and reduced levels of very low-density lipoproteins (VLDL) in circulation.
  • Inflammatory Pathways : this compound has been shown to inhibit inflammatory pathways by reducing cyclooxygenase-2 (COX-2) and lipoxygenase activities, which may have implications for conditions like cancer .

Case Studies and Research Findings

Several studies have highlighted the biological activity and clinical implications of this compound:

  • Cardiovascular Health : Historical clinical trials involving clofibrate indicated a mean reduction in serum cholesterol levels by approximately 9%, with a notable decrease in nonfatal myocardial infarction rates among patients with elevated cholesterol levels. However, there were concerns regarding non-cardiovascular mortality associated with treatment .
  • Cancer Research : Recent studies have demonstrated that clofibrate can reduce breast cancer cell proliferation by modulating signaling pathways such as NF-κB and ERK1/2, leading to decreased levels of cyclins involved in cell cycle progression . This suggests potential therapeutic applications for clofibrate derivatives in oncology.
  • Diabetic Retinopathy : Research has shown that clofibrate can lead to regression of lipid-rich lesions in diabetic retinopathy, indicating its potential role in managing complications associated with diabetes .

Data Summary

The following table summarizes key findings from research studies on this compound:

Study FocusKey FindingsReference
Lipid MetabolismIncreased lipoprotein lipase activity; reduced VLDL
Cardiovascular Outcomes9% reduction in cholesterol; lower nonfatal MI rates
Cancer Cell ProliferationInhibition of breast cancer cell growth
Diabetic ComplicationsRegression of retinal lesions

常见问题

Basic Research Questions

Q. How can researchers distinguish Clofibrate-d4 from its non-deuterated counterpart in pharmacokinetic studies?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with selective ion monitoring (SIM) to track the deuterium isotopic pattern. Calibrate instruments using certified reference standards to ensure specificity. Include purity assessments via nuclear magnetic resonance (NMR) to confirm deuteration levels at the specified positions .

Q. What experimental protocols ensure reproducible synthesis of this compound for in vitro metabolic studies?

  • Methodological Answer : Optimize deuteration using catalytic exchange reactions under controlled pH and temperature. Validate synthesis success via isotopic enrichment analysis (e.g., high-resolution mass spectrometry) and compare spectral data (NMR, IR) with non-deuterated controls. Document solvent selection (e.g., deuterated solvents) to avoid isotopic dilution .

Q. Which analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Validate methods per ICH guidelines, including recovery rates (85–115%) and limits of detection (LOD < 1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across species?

  • Methodological Answer : Conduct cross-species hepatocyte incubation studies under standardized conditions (e.g., substrate concentration, incubation time). Use multivariate analysis to isolate variables like enzyme affinity differences (CYP450 isoforms) or deuterium kinetic isotope effects (KIE). Validate findings with in silico models (e.g., molecular docking for CYP binding affinity) .

Q. What experimental designs minimize confounding isotopic effects when studying this compound’s mechanism of action?

  • Methodological Answer : Design parallel experiments with non-deuterated Clofibrate and isotopologues (e.g., d2, d6) to isolate deuterium-specific effects. Use time-resolved assays (e.g., stopped-flow spectroscopy) to compare reaction kinetics. Statistically analyze differences via ANOVA with post hoc tests (p < 0.05) .

Q. How should researchers address discrepancies in this compound’s plasma protein binding data between equilibrium dialysis and ultrafiltration methods?

  • Methodological Answer : Replicate assays using both methods under identical temperature/pH conditions. Apply Bland-Altman analysis to quantify systematic bias. Investigate artifacts (e.g., membrane adsorption in ultrafiltration) via mass balance calculations and orthogonal techniques like surface plasmon resonance (SPR) .

Q. What strategies validate the isotopic integrity of this compound in long-term stability studies?

  • Methodological Answer : Store samples under accelerated stability conditions (40°C/75% RH) and monitor deuterium loss via quarterly LC-HRMS analysis. Use Arrhenius modeling to predict degradation kinetics. Cross-validate with ²H NMR to confirm positional stability of deuterium atoms .

Q. How can isotopic labeling of this compound improve tracer studies in lipid metabolism pathways?

  • Methodological Answer : Co-administer this compound with ¹³C-labeled fatty acids in hepatocyte models. Track isotopic enrichment in metabolites (e.g., acyl-CoA derivatives) using tandem mass spectrometry (MS/MS). Apply kinetic flux analysis to quantify pathway modulation .

Q. Data Analysis & Theoretical Frameworks

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound’s PPAR-α activation assays?

  • Methodological Answer : Fit data to a four-parameter logistic (4PL) model using nonlinear regression. Calculate EC50 values with 95% confidence intervals. Account for heteroscedasticity via weighted least squares. Compare deuterated vs. non-deuterated curves using extra sum-of-squares F-tests .

Q. How to integrate this compound’s pharmacokinetic data into physiologically based pharmacokinetic (PBPK) models?

  • Methodological Answer : Parameterize models with in vitro-in vivo extrapolation (IVIVE) of clearance (e.g., hepatic intrinsic clearance from microsomal data). Incorporate deuterium-specific KIE adjustments for metabolic rate constants. Validate predictions against in vivo plasma concentration-time profiles .

属性

IUPAC Name

ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHUKKLJHYUCFP-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)OCC)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747366
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189654-03-2
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。